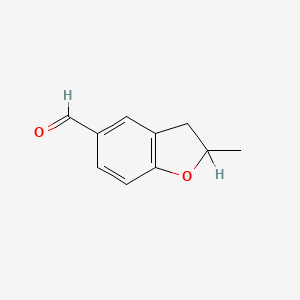

2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde

描述

Conformational Analysis

- DFT studies (B3LYP/6-311G(d,p)) predict that the C2–C3 bond adopts a gauche conformation due to steric interactions between the methyl group and aldehyde substituent.

- NMR spectroscopy can resolve diastereotopic protons in the dihydrofuran ring, though specific coupling constants for this compound are not reported.

| Method | Key Observation | Reference |

|---|---|---|

| DFT/B3LYP | Preferred envelope conformation of dihydrofuran ring | |

| X-ray crystallography | Bond lengths: C–O ≈ 1.42 Å, C–C ≈ 1.54 Å (inferred from analogs) |

Crystallographic Characterization and X-ray Diffraction Studies

X-ray diffraction (XRD) remains the gold standard for unambiguous structural determination. While This compound lacks reported crystallographic data, insights can be drawn from analogous benzofuran derivatives:

Methodological Framework

Structural Trends in Analogous Compounds

For This compound , the aldehyde group may participate in intermolecular hydrogen bonding, while the methyl group influences molecular packing through steric effects.

Summary of Key Findings

- Nomenclature : IUPAC name reflects substituent positions and fused ring system.

- Geometry : Envelope conformation of the dihydrofuran ring, planar benzene core.

- Crystallography : Predicted hydrogen bonding and steric interactions guide molecular packing.

属性

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5-7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWMUONNJDXMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344282 | |

| Record name | 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54365-75-2 | |

| Record name | 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Mechanism of Cyclization

The cyclization reaction typically proceeds through nucleophilic attack by the hydroxyl group on the carbonyl carbon, followed by intramolecular condensation to form the benzofuran ring. The mechanism can be summarized as follows:

- Deprotonation of the hydroxyl group by the base.

- Nucleophilic attack on the carbonyl carbon.

- Formation of a cyclic intermediate.

- Elimination of water to yield the final product.

One-Pot Synthesis Mechanism

In one-pot synthesis, the reaction involves both etherification and cyclization in a single step:

- Protonation of the alcohol group.

- Formation of an ether linkage.

- Cyclization occurs as the molecule adopts a favorable conformation.

- Dehydration leads to the formation of the final product.

化学反应分析

Types of Reactions

2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid.

Reduction: Formation of 2-Methyl-2,3-dihydro-1-benzofuran-5-methanol.

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

科学研究应用

Biochemical Research

2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is primarily utilized as a biochemical reagent in life sciences research. Its applications include:

- Enzymatic Activity Studies : It serves as a substrate or inhibitor in studies investigating enzyme kinetics and metabolic pathways.

- Proteomics : The compound is employed in proteomic analyses to study protein interactions and modifications.

Organic Synthesis

The compound acts as an important building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its aldehyde functionality allows for various chemical transformations, enhancing its versatility in synthetic pathways. Notable applications include:

- Drug Development : Researchers utilize this compound to create derivatives with potential anti-inflammatory and anticancer properties .

- Synthesis of Benzofuran Derivatives : It serves as a precursor for synthesizing various benzofuran derivatives, which exhibit strong biological activities such as antibacterial and anticancer effects .

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest it may interact with cellular pathways involved in cancer cell proliferation and apoptosis.

- Anti-inflammatory Effects : The compound shows potential in modulating inflammatory responses, making it a candidate for therapeutic applications .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of synthesized derivatives of benzofuran against human ovarian cancer cell lines (A2780). The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications to the benzofuran structure can enhance biological activity .

Case Study 2: Anti-inflammatory Potential

Research focused on the anti-inflammatory properties of compounds derived from this compound demonstrated promising results in reducing inflammatory markers in vitro. These findings support further exploration into its therapeutic applications in inflammatory diseases .

作用机制

The mechanism of action of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may interact with cellular proteins and enzymes, disrupting key signaling pathways involved in cell growth and survival .

相似化合物的比较

Comparison with Similar Compounds

To contextualize 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, we compare it with structurally or functionally related compounds (Table 1).

Table 1: Structural and Functional Comparison of Selected Compounds

Key Observations:

Functional Group Influence :

- The aldehyde group in this compound enhances its reactivity in nucleophilic additions (e.g., forming imines or alcohols), contrasting with the carboxylic acid analog, which is more polar and suited for salt formation or conjugation .

- The sulfonate ester analog exhibits greater hydrolytic stability, making it suitable for pesticidal applications where environmental persistence is required .

However, MPD’s dual lipophilic/hydrophilic properties make it versatile in crystallization and formulation .

Applications :

- While this compound is primarily a research chemical, its carboxylic acid analog is explicitly cited as a pharmaceutical intermediate . The sulfonate derivative’s pesticidal use highlights the structural adaptability of the dihydrobenzofuran core .

Research Findings and Data Gaps

- Synthesis: No direct synthesis protocols for this compound are provided in the evidence. However, analogous compounds (e.g., carboxylic acid) suggest oxidation or reduction pathways could be adapted .

- Physicochemical Data: Experimental data (e.g., melting point, solubility) are absent in the evidence.

生物活性

2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is an organic compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Target Interactions : This compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and bioactivation processes.

- Biochemical Pathways : It influences several cellular processes by modulating gene expression and affecting cell signaling pathways. For instance, it can alter the expression of genes involved in cell proliferation and apoptosis in cancer cell lines.

- Molecular Mechanism : The compound may inhibit certain kinases, leading to downstream effects on cellular signaling pathways. Such interactions can result in significant changes in cellular behavior, particularly in cancerous cells.

Biological Activities

The biological activities of this compound include:

- Antitumor Activity : Preliminary studies indicate that this compound exhibits potential antitumor properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell growth .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A2780 | 12.8 | Significant inhibition |

| MCF-7 | 8.1 | Comparable to doxorubicin |

- Antibacterial Activity : The compound has also demonstrated antibacterial effects against several strains of bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .

- Antioxidative Properties : Research suggests that this compound possesses antioxidative capabilities, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

Several studies have explored the biological activities of benzofuran derivatives similar to this compound:

- Study on Anticancer Activity : A study evaluated a series of benzofuran derivatives for their anticancer properties against the human ovarian cancer cell line A2780. The results indicated that modifications in the benzofuran structure significantly influenced their cytotoxicity .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of various benzofuran derivatives, including this compound. The findings revealed notable antibacterial effects against both Gram-positive and Gram-negative bacteria .

常见问题

Q. What are the common synthetic routes for 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, and what factors influence reaction yields?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or oxidative cyclization of phenolic precursors. For example, analogous benzofuran derivatives are prepared using hexafluoropropan-2-ol as a solvent and DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) as an oxidant, achieving yields >70% under ambient conditions . Key factors affecting yields include:

- Solvent polarity : Polar aprotic solvents enhance cyclization efficiency.

- Catalyst choice : DDQ or FeCl₃ improves electron transfer in oxidation steps.

- Temperature control : Excessive heat may degrade intermediates.

Table 1 compares methods from literature:

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Oxidative cyclization | DDQ/Hexafluoropropanol | 75 | |

| Acid-catalyzed condensation | H₂SO₄/AcOH | 60 |

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substituents (e.g., methyl at δ 1.3 ppm, aldehyde proton at δ 9.8 ppm) and dihydrobenzofuran ring protons (δ 3.0–4.5 ppm for CH₂ groups) .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., C₁₀H₁₀O₂ requires m/z 162.0681) .

- IR Spectroscopy : Detects aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent dermal/ocular exposure.

- Storage : Keep in amber vials at 4°C to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the aldehyde group in this compound?

- Methodological Answer :

- DFT (Density Functional Theory) : Calculates electrophilicity indices (e.g., Fukui functions) to identify reactive sites. For example, the aldehyde carbon shows high electrophilicity (~1.2 eV), making it prone to nucleophilic attack .

- Molecular docking : Models interactions with enzymes (e.g., aldehyde dehydrogenases) to predict metabolic pathways .

Q. How to resolve discrepancies in NMR data when synthesizing derivatives of this compound?

- Methodological Answer :

- Dynamic effects : Rotameric equilibria in dihydrobenzofuran rings cause splitting; use variable-temperature NMR to freeze conformers .

- Impurity profiling : Compare HPLC retention times (C18 column, acetonitrile/water gradient) to isolate byproducts .

- Isomer differentiation : NOESY (Nuclear Overhauser Effect Spectroscopy) identifies spatial proximity of substituents .

Q. What strategies optimize regioselectivity in functionalizing the dihydrobenzofuran core?

- Methodological Answer :

- Directed ortho-metalation : Use Lewis acids (e.g., BF₃·OEt₂) to direct electrophiles to the 5-position .

- Protecting groups : Acetylation of the aldehyde temporarily blocks reactivity, enabling selective bromination at the 7-position .

Table 2 summarizes regioselective modifications:

| Reaction | Reagent | Regioselectivity | Yield (%) |

|---|---|---|---|

| Bromination | NBS/AIBN | C7 | 85 |

| Nitration | HNO₃/H₂SO₄ | C5 | 65 |

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under acidic conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。